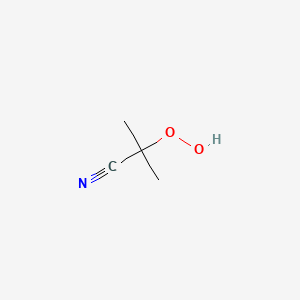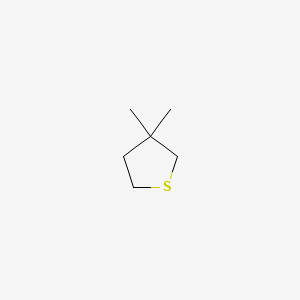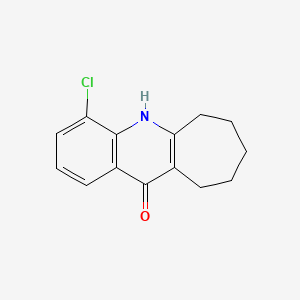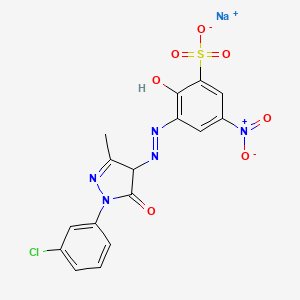![molecular formula C8H12Cl2O4 B14732502 (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate CAS No. 6973-76-8](/img/structure/B14732502.png)
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two chloroacetyl groups attached to a butane backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate typically involves the esterification of butane-2,3-diol with chloroacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process can be summarized as follows:
Reactants: Butane-2,3-diol and chloroacetic acid.
Catalyst: Sulfuric acid or another strong acid.
Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Production of butane-2,3-diol and chloroacetic acid.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate involves its interaction with nucleophiles in biological systems. The chloroacetyl groups can react with amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity. The compound may also interact with other cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-Bromo-3-chlorobutane: Similar in structure but contains bromine instead of an ester group.
(2S,3R)-3-Alkyl/alkenylglutamates: Structurally related compounds with different functional groups.
Uniqueness
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is unique due to the presence of two chloroacetyl groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
6973-76-8 |
|---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
GQLLNRQZPDXYSF-OLQVQODUSA-N |
Isomerische SMILES |
C[C@H]([C@H](C)OC(=O)CCl)OC(=O)CCl |
Kanonische SMILES |
CC(C(C)OC(=O)CCl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


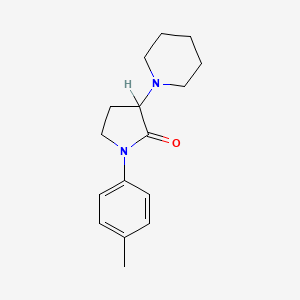
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
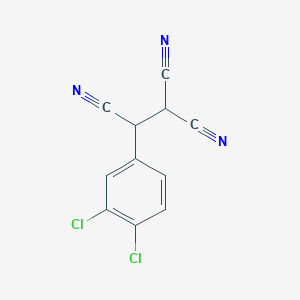
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
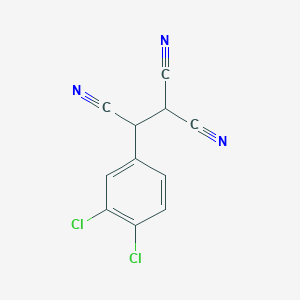
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)


![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
